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Compound Name: Difluoromethane
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative analysis of the reaction kinetics of difluoromethane
(CH2F2), a widely used refrigerant, also known as HFC-32. Its reactivity with key atmospheric
species and its behavior under high-temperature conditions are compared with several
alternative refrigerants. The data presented is essential for understanding the atmospheric
lifetime, environmental impact, and combustion properties of these compounds.

Data Presentation: Reaction Kinetics

The following tables summarize the experimentally determined rate constants and Arrhenius
parameters for the gas-phase reactions of difluoromethane and selected alternative
refrigerants with hydroxyl radicals (OH), chlorine atoms (Cl), and singlet oxygen atoms (O(1D)).

Table 1: Reaction Rate Coefficients and Arrhenius Parameters for Reactions with OH Radicals
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k(298 K)
A (cm?
(cm? Temperatur
Compound Formula molecule™ EIR (K)
molecule— e Range (K)
s™)
s™)
Difluorometh
CHzF2 1.16 x 10712 1073 1.1 x 10714[1] 241-396[1]
ane (HFC-32)
Pentafluoroet
hane (HFC- CHF2CFs 4.7 x 10713 1100 2.2x10715 298
125)t
1,1,1,2-
Tetrafluoroeth
CH2FCFs 1.8x10-13 1050 4.7x10715 298
ane (HFC-
134a)
2,3,3,3-
Tetrafluoropro
CF3CF=CH:= 1.15x 10712 -13 1.2x10712 220-298
pene (HFO-
1234yf)

1 Component of R-410A refrigerant blend.

Table 2: Reaction Rate Coefficients for Reactions with Cl Atoms

k(298 K) (cm?® molecule—

Compound Formula
s™)

Difluoromethane (HFC-32) CHzF2 3.5x 1014
1,1,1,2-Tetrafluoroethane

CH2FCF3 <1x10-16
(HFC-134a)
2,3,3,3-Tetrafluoropropene

CF3CF=CH: 1.2x1071*

(HFO-1234yf)

Table 3: Reaction Rate Coefficients for Reactions with O(*D) Atoms
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k(298 K) (cm* molecule—*

Compound Formula
s™)

Difluoromethane (HFC-32) CHzF2 (4.78 £1.03) x 107 11[2]
1,1,1,2-Tetrafluoroethane

CH2FCFs (6.10 £ 1.43) x 1011[2]
(HFC-134a)
2,3,3,3-Tetrafluoropropene

CF3CF=CH: (1.9+£0.2) x 1020

(HFO-1234yf)

Table 4: Pyrolysis and Combustion Kinetic Parameters

Temperatur  Experiment

Compound Reaction A(s™) Ea (kJ/mol)
e Range (K) al Method
Difluorometh CHzF2 - Shock
2.5x 1014 326 1400-2500
ane (HFC-32) CHF + HF Tube[3]

Experimental Protocols

The kinetic data presented in this guide were primarily obtained using the following well-

established experimental techniques:

Laser Photolysis - Laser-Induced Fluorescence (LP-LIF)

This is a direct method for measuring the absolute rate coefficients of OH radical reactions.[4]

Methodology:

» OH Radical Generation: A pulsed excimer laser (e.g., KrF at 248 nm) is used to photolyze a
precursor molecule, such as hydrogen peroxide (H202) or ozone (Os) in the presence of
water vapor, to generate OH radicals.[4][5]

o Reaction: The generated OH radicals react with the target compound (e.g.,
difluoromethane) which is present in excess, ensuring pseudo-first-order kinetics.
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o OH Radical Detection: A second pulsed laser system, typically a frequency-doubled dye
laser, is used to excite the OH radicals at a specific wavelength (around 282 nm). The
subsequent fluorescence, emitted at approximately 308 nm, is detected by a photomultiplier
tube (PMT) fitted with a narrow bandpass filter.[4]

o Kinetic Measurement: The concentration of OH radicals is monitored over time by varying
the delay between the photolysis and probe laser pulses. The pseudo-first-order rate
coefficient is determined from the exponential decay of the OH fluorescence signal.

» Rate Constant Determination: By measuring the pseudo-first-order rate coefficient at
different concentrations of the target compound, the bimolecular rate constant is obtained
from the slope of a plot of the pseudo-first-order rate versus the target compound
concentration.[4]

Relative Rate Method

This technique is used to determine the rate constant of a reaction by comparing it to the rate
of a reference reaction with a well-known rate constant.

Methodology:

o Reaction Mixture: A mixture containing the target compound, a reference compound, and a
source of the radical (e.g., Cl atoms from Clz photolysis or OH radicals from H202 photolysis)
is prepared in a reaction chamber, often made of Teflon or quartz.

» Reaction Initiation: The reaction is initiated, typically by photolysis using UV lamps.

» Concentration Monitoring: The concentrations of the target and reference compounds are
monitored over time using techniques such as Gas Chromatography with Flame lonization
Detection (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.

o Data Analysis: The relative rate constant is determined from the following relationship:
In([Target]o/[Target]t) / In([Reference]o/[Reference]t) = k_target / k_reference

where [ Jo and [ ]t are the concentrations at the beginning and at time t, respectively, and k is
the rate constant. A plot of In([Target]o/[Target]t) versus In([Reference]o/[Reference]t) should
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yield a straight line with a slope equal to the ratio of the rate constants.[6]

Shock Tube Studies

Shock tubes are used to study reaction kinetics at high temperatures and pressures, relevant
to combustion and pyrolysis.[7]

Methodology:

o Apparatus: A shock tube is a long tube divided by a diaphragm into a high-pressure driver
section and a low-pressure driven section containing the reaction mixture.[7]

e Shock Wave Generation: The diaphragm is ruptured, causing the high-pressure driver gas
(e.g., helium) to expand rapidly and generate a shock wave that propagates through the
driven section.[7]

e Heating and Reaction: The shock wave rapidly heats and compresses the reaction mixture to
a specific high temperature and pressure, initiating the reaction.[7]

o Detection: The progress of the reaction is monitored by fast-response diagnostic techniques.
For pyrolysis studies of fluorocarbons, this can involve monitoring the concentration of
species like CF2 radicals via UV absorption or using time-of-flight mass spectrometry to
follow the evolution of reactants and products.[3][8]

» Kinetic Analysis: The temperature and pressure behind the shock wave are calculated from
the shock wave velocity. By measuring the change in concentration of a reactant or product
as a function of time, the rate constant for the reaction at that specific temperature and
pressure can be determined.

Mandatory Visualization
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Caption: Workflow for Laser Photolysis-Laser Induced Fluorescence.
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Caption: Key Atmospheric Reactions of Difluoromethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to the Reaction Kinetics of
Difluoromethane (CH2F2)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196922#quantitative-analysis-of-difluoromethane-
reaction-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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